![molecular formula C19H31N5O3 B5624578 (4aR*,8aR*)-7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5624578.png)
(4aR*,8aR*)-7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide
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Description
Synthesis Analysis
The synthesis of related naphthyridine derivatives involves complex chemical reactions including bicycle ring closure and transformation of isomers into thioamide derivatives, as demonstrated by Schwehm et al. (2014). These processes yield key intermediates for developing new polycyclic medicinal chemical structures, highlighting the compound's complex synthesis pathway (Schwehm et al., 2014).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives, including variations such as axially chiral 1,7-naphthyridine-6-carboxamide derivatives, has been extensively analyzed. Natsugari et al. (1999) demonstrated the importance of stereochemistry around the -C((6))(=O)-N((7))-CH(2)Ar moiety for NK(1) receptor recognition, indicating the critical role of molecular structure in the compound's biological activity (Natsugari et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving naphthyridine derivatives encompass a range of transformations, including cyclization processes to create cyclic analogues with significant NK(1) antagonistic activities. These reactions underline the compound's capacity to undergo structural changes leading to biological activity enhancements (Natsugari et al., 1999).
Physical Properties Analysis
The physical properties of naphthyridine derivatives are influenced by their complex molecular structures. For instance, the presence of a hydroxyethyl or chloroethyl group in imidazole-carboxamide derivatives significantly affects their crystalline forms and stability, indicating the impact of structural variations on physical properties (Banerjee et al., 1999).
Future Directions
properties
IUPAC Name |
(4aR,8aR)-7-[3-(2-ethylimidazol-1-yl)propanoyl]-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O3/c1-4-16-20-8-12-22(16)9-5-17(25)23-10-6-19(27)7-11-24(14-15(19)13-23)18(26)21(2)3/h8,12,15,27H,4-7,9-11,13-14H2,1-3H3/t15-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPWZJYXICESOS-DNVCBOLYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)N2CCC3(CCN(CC3C2)C(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=CN1CCC(=O)N2CC[C@]3(CCN(C[C@H]3C2)C(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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